molecular formula C31H32O14 B564839 4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate CAS No. 490028-19-8

4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate

Cat. No.: B564839
CAS No.: 490028-19-8
M. Wt: 628.583
InChI Key: HGHYMWJYXANQKR-JEGSXUJPSA-N
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Description

This compound is a highly acetylated glucuronic acid derivative featuring a phenyl ethenyl group substituted with two acetyloxy groups at the 3,5-positions. The glucopyranosiduronate core is esterified with three acetyl groups at the 2,3,4-positions, enhancing its lipophilicity compared to non-acetylated glucuronides. Such structural modifications are often employed to improve stability and membrane permeability in drug delivery systems or prodrug designs .

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32O14/c1-16(32)39-24-13-22(14-25(15-24)40-17(2)33)8-7-21-9-11-23(12-10-21)44-31-29(43-20(5)36)27(42-19(4)35)26(41-18(3)34)28(45-31)30(37)38-6/h7-15,26-29,31H,1-6H3/b8-7+/t26-,27-,28-,29+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHYMWJYXANQKR-JEGSXUJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)/C=C/C3=CC(=CC(=C3)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858365
Record name 4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490028-19-8
Record name 4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a unique structure characterized by multiple functional groups that may contribute to its biological activity. A schematic representation of the molecular structure is essential for understanding its interactions at the cellular level.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity : The presence of phenolic structures is known to contribute to antioxidant properties, which can mitigate oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that the compound may have cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing inflammation in various models.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The phenolic components can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Inhibition of Cell Proliferation : Studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways.
  • Reduction of Inflammatory Mediators : It may inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryDecrease in cytokine production

Table 2: Case Studies

Study ReferenceCell Line/Model UsedFindings
MCF-7 (breast cancer)Significant cytotoxicity observed
RAW 264.7 (macrophage model)Reduced TNF-alpha production
HepG2 (liver cancer)Induction of apoptosis

Case Study 1: Anticancer Activity

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potent anticancer properties. Flow cytometry analysis indicated that the compound induced apoptosis through the intrinsic pathway.

Case Study 2: Anti-inflammatory Effects

In a model using RAW 264.7 macrophages, the compound significantly reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural and functional differences between the target compound and related acetylated glycosides:

Compound Name Core Sugar Substituents Key Applications Reference
4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate Glucuronic acid 3,5-bis(acetyloxy)phenylethenyl; 2,3,4-tri-O-acetyl Probable prodrug candidate, enzyme studies
(4'-Nitrophenyl)-2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside Deoxyglucose 4'-nitrophenyl; 2-acetamido; 3,4,6-tri-O-acetyl Biochemical research, enzyme substrates
4-Acetylphenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside Glucose 4-acetylphenyl; 2,3,4,6-tetra-O-acetyl Carbohydrate chemistry, enzyme kinetics
6-Feruloylglucose 2,3,4-trihydroxy-3-methylbutylglycoside Glucose Feruloyl (3-methoxy-4-hydroxycinnamoyl); trihydroxy-3-methylbutyl Antioxidant, phytochemical studies
4-Methylphenyl 4,6-O-benzylidene-2,3-di-O-benzoyl-1-thio-beta-D-glucopyranoside Glucose 4-methylphenyl; 4,6-O-benzylidene; 2,3-di-O-benzoyl; 1-thio Synthetic intermediates, glycosylation

Physicochemical and Functional Comparisons

  • Lipophilicity: The target compound’s glucuronate core is inherently more polar than glucose or deoxyglucose derivatives. However, extensive acetylation (three acetyl groups) counterbalances this polarity, likely rendering it comparable in lipophilicity to 4-Acetylphenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside .
  • Stability : Acetyl groups protect hydroxyls from enzymatic hydrolysis, enhancing stability in biological systems. This contrasts with 6-Feruloylglucose, where free hydroxyls may limit shelf-life .
  • Biological Activity: The 3,5-bis(acetyloxy)phenylethenyl group may confer anti-inflammatory properties akin to phenylpropenoids in Populus buds , while the nitrophenyl group in facilitates chromogenic detection in enzyme assays.

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